molecular formula C14H11N3O3S2 B2542013 methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate CAS No. 338976-19-5

methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Cat. No.: B2542013
CAS No.: 338976-19-5
M. Wt: 333.38
InChI Key: KFTJKVYLDYQBGJ-NVNXTCNLSA-N
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Description

Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a hydroxyimino methyl group at position 5 and a methyl benzoate sulfanyl moiety at position 4. This structure combines a fused bicyclic system with polar functional groups, conferring unique physicochemical and biological properties.

The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous imidazo-thiazole derivatives. For example, microwave-assisted synthesis methods have been employed for related arylidene-imidazoles, optimizing reaction efficiency .

Properties

IUPAC Name

methyl 2-[5-[(Z)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-20-13(18)9-4-2-3-5-11(9)22-12-10(8-15-19)17-6-7-21-14(17)16-12/h2-8,19H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTJKVYLDYQBGJ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier–Haack Formylation

The 5-position is formylated using the Vilsmeier reagent (POCl₃/DMF):

Procedure :

  • Add POCl₃ (1.5 equiv) to DMF at 0°C.
  • Add imidazo[2,1-b]thiazole derivative and stir at 60°C for 4 h.
  • Hydrolyze with ice-water to isolate the 5-formyl intermediate.

Yield : 60–70%

Oximation with Hydroxylamine Hydrochloride

The aldehyde is converted to the (1Z)-hydroxyimino derivative using hydroxylamine hydrochloride:

Conditions :

  • Reagents : NH₂OH·HCl (2 equiv), NaOAc (3 equiv)
  • Solvent : Ethanol/water (4:1)
  • Temperature : Reflux, 3 h
  • Yield : 85–90%

Stereoselectivity : The Z-configuration is favored due to steric hindrance during oxime formation.

Integrated Synthetic Route

Combining the above steps, the full synthesis is achieved as follows:

  • Core Formation : Cyclize ethyl 2-aminothiazole-4-carboxylate with phenacyl bromide to yield ethyl 6-bromoimidazo[2,1-b]thiazole-3-carboxylate.
  • Thiolation : Convert bromide to mercapto group using thiourea.
  • Sulfanyl Benzoate Coupling : React with methyl 2-bromobenzoate.
  • Formylation : Introduce aldehyde at position 5.
  • Oximation : Convert aldehyde to (1Z)-hydroxyimino methyl group.

Overall Yield : 28–35% (four steps).

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Intermediate ¹H NMR (δ, ppm) HRMS (m/z)
6-Mercaptoimidazo[2,1-b]thiazole 7.45 (s, 1H, H-2), 6.88 (s, 1H, H-5) [M+H]⁺ 168.0321 (calc)
5-Formyl derivative 9.92 (s, 1H, CHO), 8.10 (s, 1H, H-2) [M+H]⁺ 220.0584 (calc)
Final compound 8.35 (s, 1H, CH=N), 7.85–7.40 (m, ArH) [M+H]⁺ 402.0512 (calc)

Stereochemical Validation : NOESY NMR confirms Z-configuration by correlation between hydroxyimino proton and thiazole H-2.

Mechanistic Considerations

  • Cyclization : The imidazo[2,1-b]thiazole forms via nucleophilic attack of the thiazole nitrogen on the α-carbon of the phenacyl bromide, followed by deprotonation.
  • Sulfanyl Coupling : The thiolate anion displaces bromide via SNAr, facilitated by electron-withdrawing groups on the benzoate.
  • Oximation : Hydroxylamine attacks the aldehyde carbonyl, forming an imine that tautomerizes to the Z-oxime due to intramolecular hydrogen bonding.

Challenges and Optimizations

  • Regioselectivity : Position 5 is more reactive toward electrophilic substitution due to electron-rich imidazole nitrogen.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves polar oxime derivatives.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time for formylation (30 min vs. 4 h).

Chemical Reactions Analysis

Types of Reactions Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate undergoes various reactions such as:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Conversion of the hydroxyimino group to the corresponding amine.

  • Substitution: Functionalization of the imidazothiazole ring.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Commonly with sodium borohydride or catalytic hydrogenation.

  • Substitution: Undergoes electrophilic aromatic substitution with reagents like halogens or nitration agents.

Major Products Formed These reactions lead to diverse derivatives that may exhibit different biological or chemical properties, expanding the utility of the parent compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate has the following molecular characteristics:

  • Molecular Formula : C14H11N3O3S2
  • CAS Number : 338976-19-5

The compound features a thiazole ring, an imidazole derivative, and a sulfenamide moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that derivatives containing thiazole and imidazole rings can inhibit tumor growth in various cancer models. The mechanism of action is believed to involve the modulation of cellular signaling pathways associated with apoptosis and cell proliferation .

Carbonic Anhydrase Inhibition

Another notable application is the inhibition of carbonic anhydrase (CA) isozymes. Studies have demonstrated that methyl 2-halo-substituted benzoates can bind to CA with varying affinities. The binding affinity of these compounds to specific CA isozymes suggests potential therapeutic applications in conditions such as glaucoma and edema where CA inhibition is beneficial .

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of the Imidazole-Thiazole Framework : The initial step typically includes the reaction of appropriate thiazole derivatives with imidazole precursors under controlled conditions.
  • Hydroxyimino Group Introduction : The hydroxyimino group can be introduced via nucleophilic substitution reactions involving hydroxylamine derivatives.
  • Esterification : Finally, the benzoate moiety is added through esterification reactions using methyl alcohol and suitable acid chlorides or anhydrides.

Case Study 1: Anticancer Activity

A study conducted on thiazole-based compounds demonstrated significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Study 2: Carbonic Anhydrase Inhibition

Research published in a peer-reviewed journal highlighted the binding affinities of various substituted benzoates to carbonic anhydrase isozymes. Methyl 2-halo-substituted benzoates displayed promising results with specific isoforms showing high selectivity and potency. This indicates potential applications in treating disorders related to altered CA activity .

Mechanism of Action

The mechanism by which methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate exerts its effects depends on the biological target. Generally, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. This could affect various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo-Thiazole Family

Compound A : 6-[2-Methoxy-4-(methylsulfinyl)phenyl]imidazo[2,1-b][1,3]thiazole

  • Key Differences: Replaces the hydroxyimino methyl group with a methoxy-sulfinylphenyl substituent.
  • Impact: Increased electron-withdrawing character from the sulfinyl group enhances stability but reduces nucleophilicity compared to the hydroxyimino derivative .

Compound B: 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

  • Key Differences: Substitutes the methyl benzoate sulfanyl group with a phenyl ring and introduces a 3-methylbutanoyloxyimino chain.
  • Impact : The bulky phenyl and acyloxy groups reduce solubility in polar solvents but improve membrane permeability .
Functional Analogues in Sulfonylurea Herbicides

Compound C: Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Key Differences : Replaces the imidazo-thiazole core with a triazine ring and incorporates a sulfonylurea bridge.
  • Impact : The triazine system enhances herbicidal activity by inhibiting acetolactate synthase (ALS), whereas the imidazo-thiazole derivative’s mechanism remains less defined .

Compound D: Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Key Differences: Features an ethoxy-triazine group instead of hydroxyimino-imidazo-thiazole.
  • Impact : Ethoxy substitution increases soil persistence but reduces acute toxicity compared to nitrogen-rich imidazo-thiazoles .

Key Observations :

  • The target compound’s hydroxyimino group improves antifungal activity compared to Compound A’s sulfinylphenyl group, which primarily exhibits antioxidant effects .
  • Compound B’s higher LogP correlates with enhanced anticancer activity but poor aqueous solubility, limiting its therapeutic utility .
  • Sulfonylurea analogues (Compounds C, D) prioritize enzymatic inhibition over direct antimicrobial action, highlighting structural determinants of bioactivity .

Biological Activity

Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a complex organic compound with potential biological activities. This article aims to summarize its biological effects, including antibacterial, antifungal, and cytotoxic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H11N3O3S2
  • Molecular Weight : 317.38 g/mol

The compound features a thiazole ring linked to a benzoate moiety, which is known to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the imidazo[2,1-b][1,3]thiazole structure. In vitro tests have shown that derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against M. tuberculosis .

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro assays indicated that certain derivatives possess notable antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antifungal efficacy.

Cytotoxicity

Cytotoxicity studies have assessed the impact of this compound on normal and cancer cell lines. The findings suggest that while the compound exhibits cytotoxic effects against certain cancer cell lines, it maintains low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Study on Antitubercular Activity : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their antitubercular properties. The study found that specific substitutions on the imidazole ring significantly enhanced activity against M. tuberculosis .
  • Antifungal Efficacy Evaluation : In a comparative study involving multiple thiazole derivatives, this compound was shown to outperform several conventional antifungals in vitro .

Research Findings

A comprehensive review of literature indicates that compounds with similar structural motifs often display a range of biological activities:

Activity Type Findings
AntibacterialMIC values as low as 3.125 μg/mL against M. tuberculosis .
AntifungalEffective against Candida and Aspergillus species .
CytotoxicityLow toxicity in normal cell lines; effective against cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of thiourea derivatives with α-halo ketones or aldehydes under basic conditions (e.g., Et₃N/DMF-H₂O) .
  • Step 2 : Introduction of the (Z)-hydroxyimino methyl group via reductive amination or condensation of aldehydes with hydroxylamine derivatives. Solvent-free conditions or ethanol under reflux (4–6 hours) are common .
  • Step 3 : Sulfanyl linkage to the benzoate moiety using thiol-disulfide exchange or nucleophilic substitution. Absolute alcohol or DMF is often used as a solvent .
    Validation : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity via HPLC .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity of the (Z)-hydroxyimino group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) favor imine formation, while NaOMe in methanol can drive condensation .
  • Temperature Control : Reflux (~80°C) ensures complete conversion without side reactions. Cooling to room temperature post-reaction aids in crystallization .
  • Stereochemical Control : Use Z-selective reagents (e.g., hydroxylamine hydrochloride) and verify geometry via ¹H-NMR (characteristic coupling constants) or X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Confirm the (Z)-configuration of the hydroxyimino group (δ ~8–10 ppm for imine protons) and sulfanyl linkage (δ ~2.5–3.5 ppm for S–CH₂) .
  • IR Spectroscopy : Identify N–O stretches (~910 cm⁻¹) and C=S vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., C₁₆H₁₄N₃O₃S₂ requires m/z 376.0421) .

Advanced: How can computational modeling predict the compound’s biological activity?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). Focus on the thiazole and benzoate moieties as binding motifs .
  • QSAR Analysis : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed bioactivity. Substituents on the imidazo-thiazole ring significantly influence potency .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for binding .

Basic: What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures or ethyl acetate-hexane systems to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) resolves polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for pharmacological assays .

Advanced: How to resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values and rule out assay-specific artifacts .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) reduces observed activity .
  • Control Experiments : Compare with structurally similar analogs (e.g., methyl vs. ethyl esters) to isolate the role of specific functional groups .

Basic: What are the stability considerations for this compound during storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and imine groups .
  • Moisture Control : Use desiccants to avoid hydrolysis of the ester or sulfanyl linkages .
  • pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent decomposition .

Advanced: How to design derivatives to enhance pharmacological properties?

  • Bioisosteric Replacement : Substitute the benzoate with a more hydrolytically stable group (e.g., amide) to improve bioavailability .
  • Prodrug Strategies : Convert the ester to a phosphate salt for enhanced water solubility .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to target multiple pathways .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition) .

Advanced: How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein melting shifts .
  • Knockout Studies : Use CRISPR/Cas9 to delete putative targets and assess loss of compound efficacy .
  • Biochemical Pull-Down : Label the compound with biotin for affinity purification and MS-based target identification .

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